LEF-1 protein - 138415-19-7

LEF-1 protein

Catalog Number: EVT-1520764
CAS Number: 138415-19-7
Molecular Formula: C8H18Si2.C5HCuF6O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

LEF-1 is classified as a nuclear protein and is known for its high mobility group box domain, which allows it to interact with DNA. It is primarily involved in the Wnt signaling pathway, where it can act independently of β-catenin but often works in conjunction with it to regulate gene expression related to cell growth and differentiation .

Synthesis Analysis

Methods of Synthesis

LEF-1 can be synthesized through recombinant DNA technology. The process typically involves the following steps:

  1. Gene Cloning: The LEF1 gene is cloned into an expression vector.
  2. Transformation: The vector is introduced into a suitable host organism, such as Escherichia coli or mammalian cells.
  3. Protein Expression: Induction of protein expression occurs under controlled conditions.
  4. Purification: The expressed LEF-1 protein is purified using techniques like affinity chromatography.

Technical Details

The purification process often employs tags (such as histidine tags) that facilitate the isolation of the protein from other cellular components. Techniques such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) are used to analyze the purity and size of the synthesized protein .

Molecular Structure Analysis

Structure

LEF-1 consists of a high mobility group box domain that facilitates its binding to DNA. The structure includes:

  • HMG Box Domain: Critical for DNA binding.
  • Transactivation Domain: Involved in recruiting transcriptional co-activators.

Data

Nuclear magnetic resonance (NMR) studies have shown that the HMG box of LEF-1 retains some structural integrity even in the absence of DNA, suggesting a degree of conformational flexibility that may be functionally relevant .

Chemical Reactions Analysis

Reactions

LEF-1 participates in several biochemical reactions:

  • DNA Binding: It binds to specific promoter regions of target genes, modulating their transcription.
  • Protein Interactions: LEF-1 interacts with various co-factors and signaling molecules, including β-catenin.

Technical Details

The binding affinity and specificity of LEF-1 for its target DNA sequences can be studied using techniques such as electrophoretic mobility shift assays (EMSA) and chromatin immunoprecipitation (ChIP) assays .

Mechanism of Action

Process

LEF-1 functions primarily by binding to enhancer regions of target genes. Upon binding, it can either activate or repress transcription depending on the context:

  1. Activation: When associated with β-catenin, LEF-1 enhances the transcription of Wnt target genes.
  2. Repression: In other contexts, LEF-1 may recruit co-repressors to inhibit gene expression.

Data

Studies have shown that the activation of LEF-1 can lead to significant changes in cell behavior, including increased migratory capacity and resistance to apoptosis, especially in cancer cells .

Physical and Chemical Properties Analysis

Physical Properties

LEF-1 is a nuclear protein with a molecular weight of approximately 48 kDa. It is soluble in aqueous solutions under physiological conditions.

Chemical Properties

LEF-1's activity is influenced by post-translational modifications such as phosphorylation, which can alter its binding affinity and functional interactions with other proteins .

Relevant data indicates that specific kinases can phosphorylate LEF-1, impacting its role in gene regulation within different cellular contexts.

Applications

LEF-1 has significant implications in scientific research and medicine:

  • Cancer Research: Due to its role in promoting epithelial-mesenchymal transition and tumor progression, LEF-1 is being investigated as a potential therapeutic target in various cancers, including colorectal cancer and B-cell chronic lymphocytic leukemia .
  • Stem Cell Biology: Its involvement in regulating stem cell markers highlights its importance in developmental biology and regenerative medicine .
  • Immunology: Understanding LEF-1's role in T cell development can aid in developing therapies for immune-related diseases.
Molecular Structure & Genomic Context

Gene Architecture & Evolutionary Conservation

Chromosomal Localization (4q25) & Exon-Intron Organization

The LEF1 gene (Gene ID: 51176) is located on human chromosome 4q25, spanning approximately 121.4 kilobases from base pair 108,047,548 to 108,168,932 (GRCh38.p14 assembly) [1] [7]. The gene comprises 15 exons that undergo extensive alternative splicing, generating 21 documented transcripts (Ensembl release 2024). Of these, five are protein-coding isoforms, while others function as regulatory non-coding RNAs or undergo nonsense-mediated decay [7]. The genomic region exhibits high conservation across vertebrates, with mouse Lef1 located on chromosome 3 (130,904,120–131,018,005 bp). Evolutionary analysis reveals strong purifying selection, particularly in exons encoding functional domains, underscoring its essential developmental roles [1].

Table 1: Genomic Features of LEF1

FeatureSpecification
Chromosomal Band4q25
Transcripts21 (5 protein-coding)
Exon Count15
Protein Length (Isoforms)173–399 amino acids
Orthologues205 species (incl. mouse, zebrafish, Xenopus)

Homology with High Mobility Group (HMG) Proteins

LEF1 belongs to the TCF/LEF family of transcription factors characterized by a conserved HMG domain (residues 270–341) that shares 85% sequence identity with mouse Lef1 [1] [10]. This domain enables sequence-specific DNA binding to the consensus motif 5′-CTTTGWW-3′ (where W = A/T), inducing ~130° DNA bending to facilitate enhancer-promoter interactions [1] [6]. Structural studies confirm that the HMG domain adopts an L-shaped fold with three α-helices, utilizing hydrophobic residues to intercalate into DNA minor grooves. Phylogenetic analyses indicate divergence from ancestral HMG proteins approximately 500 million years ago, coinciding with the emergence of adaptive immunity in jawed vertebrates [1].

Protein Isoforms & Alternative Splicing Mechanisms

Full-Length vs. Truncated Dominant-Negative Isoforms

Alternative splicing generates two functionally distinct LEF1 isoform classes:

  • Full-length isoforms (e.g., LEF1-201, 399 aa; NP_001124186.1, 386 aa): Contain an N-terminal β-catenin binding domain (1–80 aa), central HMG domain, and C-terminal transactivation domain.
  • Dominant-negative isoforms (e.g., dnLEF1, LEF1-221, 173 aa): Lack the β-catenin binding domain but retain DNA-binding capacity, competing with full-length isoforms for DNA sites and repressing Wnt target genes [7] [10].

Table 2: Major LEF1 Isoforms and Functions

IsoformLengthDomains RetainedFunction
LEF1-201 (Full)399 aaβ-cat BD, HMG, TADTranscriptional activation
LEF1-202386 aaβ-cat BD, HMG, partial TADContext-dependent activation
LEF1-203371 aaβ-cat BD, HMGWeak activation
dnLEF1 (Trunc.)173 aaHMG onlyBlocks Wnt signaling

Functional Divergence of Isoforms in Senescence & Aging

The full-length and truncated isoforms exhibit opposing roles in cellular senescence:

  • Full-length LEF1 activates Wnt target genes (e.g., MYC, CCND1) that promote cell proliferation and counteract senescence-associated secretory phenotype (SASP) [10]. Its expression declines with age in multiple tissues, correlating with reduced regenerative capacity.
  • Truncated dnLEF1 accumulates in aging cells, acting as a feedback inhibitor of Wnt signaling. Overexpression accelerates senescence by suppressing CCND1 and upregulating p21CIP1 [7] [10].Notably, the ratio of full-length to dnLEF1 isoforms shifts during aging, contributing to pathologies like idiopathic pulmonary fibrosis and chronic obstructive pulmonary disease through dysregulated tissue repair [10].

Structural Domains & DNA-Binding Motifs

β-Catenin Binding Domain & HMG-Mediated DNA Bending

LEF1 contains three structurally and functionally distinct domains:

  • β-Catenin Binding Domain (β-BD; 1–80 aa): Forms an α-helix that docks into a hydrophobic groove formed by Armadillo repeats 3–8 of β-catenin [6] [8]. Phosphorylation at Ser42 and Ser61 by GSK-3β regulates this interaction, with mutations (e.g., S42A) causing constitutive activation in cancers [6].
  • HMG DNA-Binding Domain (270–341 aa): Bends DNA via intercalation of Phe278 and Ile299 into minor grooves, facilitating assembly of enhanceosome complexes. Pathogenic missense mutations in this domain (e.g., R288C) disrupt DNA binding and cause ectodermal dysplasia with limb malformations [1] [6].

  • Intrinsically Disordered Region (IDR; 81–310 aa): Mediates liquid-liquid phase separation (LLPS) with β-catenin upon Wnt activation. Deletion of IDR subregions (IDR1:81–160 aa; IDR2:161–240 aa; IDR3:241–310 aa) abolishes transcriptional activity by preventing condensate formation [3] [9].

Table 3: Key Functional Domains and Pathogenic Mutations

DomainKey ResiduesFunctionDisease Mutations
β-catenin BDMet1, Ser42, Asp64Binds β-catenin ARM repeats 3–8D64V (ED-17)
HMGPhe278, Arg288, Ile299DNA bending & minor groove bindingR288C, I299T
IDR (Transactivation)Glu186, Pro245LLPS with β-cateninTruncations (cancer)

The C-terminal transactivation domain (TAD; 312–399 aa) recruits coactivators like p300/CBP and the SWI/SNF chromatin remodeling complex [5]. In Wnt-activated states, LEF1 and β-catenin form nuclear condensates via IDR-driven phase separation, concentrating transcriptional machinery at target enhancers (e.g., MYC, AXIN2) [3] [9]. This mechanism is disrupted by inhibitors like ICAT (Inhibitor of β-catenin and TCF-4), which binds ARM repeats 11–12 of β-catenin, blocking chromatin association [5]. Pathogenic mutations in the β-catenin binding domain (e.g., D64V) cause ectodermal dysplasia 17 (ECTD17) by disrupting Wnt-dependent gene activation during hair follicle morphogenesis [1] [6].

Properties

CAS Number

138415-19-7

Product Name

LEF-1 protein

Molecular Formula

C8H18Si2.C5HCuF6O2

Synonyms

LEF-1 protein

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.